1-(Bromomethyl)-3-(difluoromethoxy)-2-fluorobenzene

Catalog No.
S14000789
CAS No.
M.F
C8H6BrF3O
M. Wt
255.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Bromomethyl)-3-(difluoromethoxy)-2-fluorobenzen...

Product Name

1-(Bromomethyl)-3-(difluoromethoxy)-2-fluorobenzene

IUPAC Name

1-(bromomethyl)-3-(difluoromethoxy)-2-fluorobenzene

Molecular Formula

C8H6BrF3O

Molecular Weight

255.03 g/mol

InChI

InChI=1S/C8H6BrF3O/c9-4-5-2-1-3-6(7(5)10)13-8(11)12/h1-3,8H,4H2

InChI Key

ZSYHDOHTAGWNOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)F)F)CBr

1-(Bromomethyl)-3-(difluoromethoxy)-2-fluorobenzene is an organic compound characterized by its unique molecular structure, which includes a bromomethyl group and a difluoromethoxy substituent on a fluorobenzene ring. Its molecular formula is C8_{8}H6_{6}BrF3_{3}O, and it exhibits significant chemical reactivity due to the presence of these functional groups. The compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential applications and biological activities.

  • Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines or alkoxides, leading to the formation of new compounds.
  • Oxidation: The bromomethyl group can be oxidized to yield aldehydes or carboxylic acids.
  • Reduction: Reduction reactions can remove the bromine atom, converting it into a methyl group.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 1-(Bromomethyl)-3-(difluoromethoxy)-2-fluorobenzene may possess biological activity relevant to medicinal chemistry. Compounds with similar structures have been studied for their ability to inhibit specific enzymes and interact with biological macromolecules. These interactions could potentially lead to applications in developing pharmaceuticals aimed at treating inflammatory diseases or cancer. The unique arrangement of substituents enhances its reactivity and binding affinity with biological targets.

The synthesis of 1-(Bromomethyl)-3-(difluoromethoxy)-2-fluorobenzene typically involves:

  • Bromination of Precursor Compounds: Starting from 3-(difluoromethoxy)-2-fluorotoluene, bromination is performed using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromomethyl group.
  • Purification: After synthesis, purification techniques such as distillation or chromatography are employed to isolate the desired product with high purity.

In industrial settings, continuous flow reactors may be used to optimize production efficiency and purity.

1-(Bromomethyl)-3-(difluoromethoxy)-2-fluorobenzene serves various applications:

  • Medicinal Chemistry: As a potential lead compound for drug development targeting specific enzymes or pathways.
  • Material Science: Utilized in synthesizing advanced materials with tailored properties, such as thermal stability and chemical resistance.
  • Chemical Synthesis: Acts as a building block for more complex organic molecules in research settings .

Interaction studies focus on the compound's binding affinity with different biological targets. The presence of the difluoromethoxy group enhances its interactions due to its electronegative nature, stabilizing transition states during enzymatic reactions. This characteristic allows it to act as a potent inhibitor for specific enzymes, making it a candidate for further drug design investigations.

Several compounds share structural similarities with 1-(Bromomethyl)-3-(difluoromethoxy)-2-fluorobenzene. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzeneSimilar bromomethyl and difluoromethoxy groupsDifferent substitution pattern affecting reactivity
2-Bromo-1-(bromomethyl)-3-(difluoromethoxy)benzeneContains multiple bromine substituentsIncreased reactivity due to multiple leaving groups
1-Bromo-3-fluorobenzeneLacks difluoromethoxy groupSimpler structure with less steric hindrance

The uniqueness of 1-(Bromomethyl)-3-(difluoromethoxy)-2-fluorobenzene lies in its specific combination of substituents, which influences its chemical reactivity and potential biological activity compared to similar compounds.

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Exact Mass

253.95541 g/mol

Monoisotopic Mass

253.95541 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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